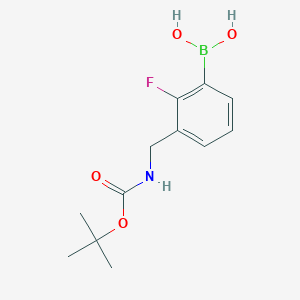

3-(Boc-aminomethyl)-2-fluorophenylboronic acid

説明

BenchChem offers high-quality 3-(Boc-aminomethyl)-2-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-aminomethyl)-2-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[2-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-5-4-6-9(10(8)14)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAGPOMQOBBCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)CNC(=O)OC(C)(C)C)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Application of 3-(Boc-aminomethyl)-2-fluorophenylboronic Acid in Late-Stage Functionalization

Executive Summary

In modern drug discovery and complex organic synthesis, the precise installation of functional pharmacophores is critical for optimizing target binding affinity, metabolic stability, and pharmacokinetic profiles. 3-(Boc-aminomethyl)-2-fluorophenylboronic acid (CAS Number: 2377610-40-5) has emerged as a highly specialized and valuable organoboron building block. With a molecular weight of 269.08 g/mol and the chemical formula C12H17BFNO4, this compound is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 3-aminomethyl-2-fluorophenyl moiety—a motif frequently found in kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1].

This technical guide provides an in-depth analysis of the physicochemical rationale behind this specific molecular architecture, details the mechanistic pathways of its cross-coupling, and outlines a self-validating experimental protocol for its application in synthetic workflows.

Physicochemical Profiling & Structural Rationale

The utility of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid is derived from the synergistic effects of its three primary functional groups. Understanding the causality behind these structural choices is essential for optimizing reaction conditions.

-

The Boronic Acid Anchor: Unlike organostannanes (Stille coupling) or organozinc reagents (Negishi coupling), boronic acids are highly favored due to their bench stability, low toxicity, and tolerance to aqueous basic conditions[1]. They serve as the critical transmetalating agent in the catalytic cycle.

-

The ortho-Fluoro Substituent: Fluorine substitution at the 2-position is not merely a steric placeholder. Electronically, the highly electronegative fluorine atom modulates the pKa of the adjacent boronic acid. This increased Lewis acidity facilitates the formation of the reactive boronate complex during the base-activation step[2]. Furthermore, in the final biaryl product, the fluorine atom can induce a "conformational lock" via intramolecular dipole-dipole interactions or hydrogen bonding with the adjacent aminomethyl group, rigidly orienting the molecule for optimal protein pocket binding.

-

The Boc-Protected Aminomethyl Group: The tert-butyloxycarbonyl (Boc) group is a mandatory protective measure. Free primary amines are notorious for poisoning palladium catalysts via competitive coordination to the metal center, leading to catalyst deactivation or undesired homocoupling[3]. The Boc group ensures absolute chemoselectivity during the cross-coupling phase and can be cleanly cleaved under mild acidic conditions post-reaction.

Mechanistic Insights: The Suzuki-Miyaura Pathway

The cross-coupling of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid with an aryl halide (Ar-X) follows a classical Pd(0)/Pd(II) catalytic cycle, heavily influenced by the electronic nature of the boronic acid[2].

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a stable Pd(II) intermediate.

-

Base Activation: A base (e.g., K₂CO₃) displaces the halide ligand on the Pd(II) complex. Simultaneously, the base coordinates with the empty p-orbital of the boronic acid, forming a negatively charged, highly reactive boronate species.

-

Transmetalation: The activated boronate transfers its 3-(Boc-aminomethyl)-2-fluorophenyl group to the Pd(II) center. The ortho-fluoro group accelerates this step by stabilizing the transition state[2].

-

Reductive Elimination: The two aryl groups couple and are released as the biaryl product, regenerating the Pd(0) catalyst to propagate the cycle.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Methodology: Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates self-validating checkpoints. A biphasic solvent system is utilized because the organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the base and activates the boronic acid[4].

Phase 1: Suzuki-Miyaura Cross-Coupling

Causality Note: Strict degassing is mandatory. Ambient oxygen rapidly oxidizes electron-rich Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle.

-

Preparation: Charge an oven-dried Schlenk flask with the Aryl Halide (1.0 equiv), 3-(Boc-aminomethyl)-2-fluorophenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M concentration).

-

Inert Atmosphere: Purge the reaction mixture with Argon for 10 minutes using a subsurface sparging needle.

-

Reaction Execution: Seal the flask and heat to 90°C for 12 hours under vigorous stirring.

-

Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the aryl halide mass disappears and the corresponding Boc-protected biaryl mass (M+H) is dominant.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Phase 2: Boc Deprotection

Causality Note: Acidic cleavage of the Boc group releases CO₂ and isobutylene gas. The evolution of these gases drives the reaction forward thermodynamically, ensuring complete deprotection.

-

Preparation: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M).

-

Acid Addition: Cool the flask to 0°C and add Trifluoroacetic acid (TFA) (10.0 equiv) dropwise.

-

Reaction Execution: Remove the ice bath and stir at room temperature for 2 hours. Visual confirmation of gas evolution serves as an in-situ progress indicator.

-

Validation Check: Perform TLC analysis (visualized with Ninhydrin stain). The product will appear as a highly polar, amine-positive (pink/purple) spot stuck near the baseline in standard non-polar eluent systems.

-

Isolation: Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to yield the free primary amine.

Step-by-step experimental workflow for cross-coupling and deprotection.

Quantitative Data & Reaction Optimization

The efficiency of the cross-coupling heavily depends on the choice of catalyst and base, especially when dealing with sterically hindered or electronically deactivated aryl halides. The table below summarizes optimized conditions based on standard pharmaceutical development parameters.

| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 65 | Standard conditions; moderate yield due to slow oxidative addition. |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88 | Bidentate ligand prevents catalyst degradation; excellent for hindered substrates. |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 94 | Electron-rich ligand accelerates oxidative addition; optimal for aryl chlorides. |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 82 | Mild temperature profile; ideal for substrates with sensitive functional groups. |

References

-

National Institutes of Health (PMC). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations". [Link]

Sources

physical properties of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently encounter bifunctional building blocks that serve as the architectural foundation for complex active pharmaceutical ingredients (APIs). Among these, 3-(Boc-aminomethyl)-2-fluorophenylboronic acid (CAS: 2377610-40-5) stands out as a highly versatile, yet technically demanding, reagent[1].

This whitepaper provides an in-depth technical guide to the physicochemical properties, structural causality, and field-proven handling protocols for this compound. By understanding the fundamental logic behind its reactivity, researchers can design self-validating experimental systems that minimize failure rates in late-stage functionalization.

Physicochemical Profiling & Structural Causality

To effectively utilize 3-(Boc-aminomethyl)-2-fluorophenylboronic acid, one must understand how its three distinct functional groups interact electronically and sterically.

-

The Boronic Acid Moiety[-B(OH)₂]: This is the primary handle for carbon-carbon bond formation via transition-metal catalysis. However, boronic acids are prone to reversible dehydration, forming cyclic trimeric anhydrides known as boroxines[2]. This dynamic equilibrium means the material rarely exists as a 100% monomeric species, which directly impacts stoichiometric calculations.

-

The Ortho-Fluorine Atom [-F]: The inclusion of a fluorine atom ortho to the boronic acid is a deliberate design choice. Fluorine exerts a strong inductive electron-withdrawing effect (-I effect), which increases the Lewis acidity of the adjacent boron atom[3]. This heightened acidity accelerates the coordination of the base (e.g., hydroxide or carbonate) during the Suzuki-Miyaura coupling, facilitating the formation of the reactive tetrahedral boronate complex necessary for transmetalation[3].

-

The Boc-Protected Aminomethyl Group [-CH₂NH-Boc]: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection for the primary amine[4]. The methylene linker (-CH₂-) is critical; it breaks the conjugation between the amine lone pair and the aromatic ring, ensuring the amine does not interfere electronically with the boronic acid's reactivity. The bulky Boc group also provides steric shielding, preventing unwanted side reactions at the benzylic position during harsh cross-coupling conditions.

Quantitative Data Summary

| Property / Parameter | Value / Description |

| Chemical Name | 3-(Boc-aminomethyl)-2-fluorophenylboronic acid |

| CAS Number | 2377610-40-5[1] |

| Molecular Weight | 269.08 g/mol |

| Molecular Formula | C₁₂H₁₇BFNO₄[1] |

| InChIKey | NKAGPOMQOBBCNM-UHFFFAOYSA-N[1] |

| Purity | ≥ 98%[1] |

| Storage Temperature | Refrigerated (2-8 °C)[1] |

Core Application Workflow 1: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is in the Suzuki-Miyaura cross-coupling reaction to construct complex biaryl scaffolds[5]. The protocol below is designed as a self-validating system: every step has a mechanistic purpose aimed at preventing common failure modes (e.g., protodeboronation, catalyst deactivation, or homocoupling).

Mechanistic Insight

The catalytic cycle relies on the efficient transmetalation of the organic fragment from boron to palladium[3]. Because the ortho-fluorine increases steric hindrance around the boron atom, utilizing a highly active, sterically accommodating palladium catalyst (such as Pd(dppf)Cl₂ or Pd(PPh₃)₄) is essential to drive the reaction forward[5].

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting transmetalation.

Step-by-Step Protocol

-

Stoichiometric Adjustment: Due to the potential presence of boroxines, calculate the mass of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid targeting 1.2 to 1.5 equivalents relative to the aryl halide[5]. This excess compensates for any inactive trimeric species.

-

Degassing (Critical Step): In separate vials, sparge the organic solvent (e.g., Toluene or 1,4-Dioxane) and the aqueous base solution (e.g., 2M Na₂CO₃) with Argon for 15 minutes[5]. Causality: Water holds significant dissolved oxygen. If mixed before degassing, the O₂ will rapidly oxidize the active Pd(0) to inactive Pd(II), halting the catalytic cycle.

-

Reaction Assembly: To a dry, Argon-flushed Schlenk flask, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), and the Palladium catalyst (3-5 mol%)[5].

-

Solvent Addition: Add the degassed organic solvent, followed by the degassed aqueous base[5]. Causality: A biphasic system (e.g., Toluene/Water) partitions the organic reactants and inorganic base, allowing the reaction to occur efficiently at the interface while simplifying downstream phase-separation.

-

Heating & Monitoring: Heat the mixture to 80–110 °C under vigorous stirring[5]. Monitor via LC-MS. The presence of the Boc group ensures the amine remains unreactive under these basic, high-temperature conditions.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and separate the phases[5]. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate for silica gel purification[5].

Core Application Workflow 2: Boc Deprotection

Once the biaryl core is constructed, the Boc group must be removed to liberate the primary amine for subsequent functionalization (e.g., amide coupling or reductive amination). The Boc group is highly sensitive to acidolysis[4].

Mechanistic Insight

The removal of the Boc group relies on the protonation of the carbamate oxygen, followed by the elimination of isobutylene gas and carbon dioxide[4]. Using anhydrous acidic conditions (like 4M HCl in 1,4-Dioxane) is strongly preferred over aqueous acids, as it prevents hydrolytic side reactions and allows for the direct isolation of the product as a stable hydrochloride salt[4].

Caption: Step-by-step experimental workflow for Boc deprotection via acidolysis.

Step-by-Step Protocol

-

Dissolution: Dissolve the Boc-protected biaryl intermediate (1.0 eq) in anhydrous 1,4-Dioxane (approx. 10 mL per gram of substrate)[4].

-

Acid Addition: Slowly add a solution of 4M HCl in 1,4-Dioxane (5.0 to 10.0 equivalents) at room temperature[4]. Causality: A large excess of acid is required to drive the equilibrium forward, as the escaping isobutylene gas is the primary thermodynamic driver of the reaction.

-

Reaction Monitoring: Stir at room temperature for 30 to 60 minutes[4]. Monitor via TLC or LC-MS until the starting material is completely consumed[4].

-

Concentration & Precipitation: Concentrate the mixture under reduced pressure to remove excess HCl and Dioxane[4]. Causality: Do not evaporate to total dryness, as the resulting oil can trap impurities. Instead, reduce the volume by 80%, then rapidly add cold diethyl ether[4]. The non-polar ether forces the polar hydrochloride salt to crash out of solution as a pristine white precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with additional cold diethyl ether to remove any residual organic impurities, and dry under high vacuum[4].

Conclusion & Strategic Outlook

3-(Boc-aminomethyl)-2-fluorophenylboronic acid is a masterclass in rational reagent design. The interplay between the Lewis-acidifying fluorine atom and the sterically protected aminomethyl group allows chemists to execute highly selective carbon-carbon bond formations without compromising downstream functional handles. By strictly adhering to the causality-driven protocols outlined above—specifically regarding stoichiometric adjustments for boroxines, rigorous degassing, and anhydrous acidolysis—researchers can achieve high-yielding, reproducible syntheses in their drug development pipelines.

References

-

National Institutes of Health (NIH) / PMC. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." PMC. URL:[Link]

-

Royal Society of Chemistry (RSC). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. URL:[Link]

Sources

- 1. 3-(Boc-aminomethyl)-2-fluorophenylboronic acid | 2377610-40-5 [sigmaaldrich.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Solvation Dynamics and Handling Protocols for 3-(Boc-aminomethyl)-2-fluorophenylboronic Acid in Cross-Coupling Applications

Abstract: The successful deployment of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions hinges on mastering its complex solvation thermodynamics. As a highly functionalized amphiphilic building block, its solubility is dictated by a delicate balance between the lipophilic Boc-protected amine, the hydrogen-bonding boronic acid moiety, and the electron-withdrawing ortho-fluorine atom. This technical guide provides a mechanistic framework and field-proven protocols for optimizing the solubility, activation, and stability of this critical reagent.

Structural Analytics & Solvation Thermodynamics

To achieve reliable experimental outcomes, we must first deconstruct the molecule into its functional domains and understand the causality behind its physical behavior in solution.

The Amphiphilic Paradox

3-(Boc-aminomethyl)-2-fluorophenylboronic acid presents a classic solvation paradox. The tert-butyloxycarbonyl (Boc) group is extremely bulky and lipophilic, which severely restricts its solubility in pure aqueous media. Conversely, the boronic acid group -B(OH)2 is capable of extensive hydrogen bonding, demanding polar protic or polar aprotic solvation to remain monomeric[1].

The Boroxine Equilibrium

In the solid state or in anhydrous organic solvents, arylboronic acids undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines[2][3]. This transformation drastically alters the solubility profile:

-

Monomeric Boronic Acid: Poorly soluble in non-polar organics; requires water or polar aprotic solvents (DMSO/DMF) to stabilize the hydroxyl groups.

-

Boroxine Trimer: Highly lipophilic; readily dissolves in dichloromethane (DCM), tetrahydrofuran (THF), and toluene.

The Ortho-Fluorine Effect

The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the boronic acid (typically shifting from ~8.8 down to ~6.5–7.5)[4]. While this facilitates easier formation of the active boronate anion in mildly basic aqueous solutions, it introduces a critical vulnerability: protodeboronation [5]. The ortho-fluorine weakens the carbon-boron bond, making the compound highly susceptible to hydrolytic cleavage at elevated temperatures, replacing the boronic acid group with a hydrogen atom[6][7].

Thermodynamic equilibrium and activation pathways of fluorinated arylboronic acids.

Empirical Solubility Matrix

To streamline solvent selection, the quantitative and qualitative solubility behaviors of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid are summarized below.

| Solvent System | Solubility Profile | Mechanistic Rationale |

| Pure Water (pH 7.0) | Very Low (< 1 mg/mL) | High lipophilicity of the Boc-aminomethyl group prevents aqueous solvation; lattice energy dominates. |

| Aqueous Base (pH > 8.5) | Moderate to High | Deprotonation forms the hydrophilic boronate anion. Caution: High risk of protodeboronation if heated. |

| DMSO / DMF | Very High (> 50 mg/mL) | Excellent solvation of both the lipophilic Boc group and hydrogen-bonding boronic acid monomer. |

| THF / 1,4-Dioxane | High | Optimal for biphasic systems; dissolves the boroxine anhydride form readily while allowing aqueous mixing. |

| Dichloromethane (DCM) | Moderate | Solvates the boroxine trimer, but the monomeric boronic acid may precipitate if ambient moisture is present. |

Experimental Protocols: Optimized Dissolution & Reaction Workflows

As an application scientist, I emphasize that a protocol must be a self-validating system. The following methodologies incorporate visual cues and mechanistic checkpoints to ensure the integrity of the boronic acid is maintained.

Protocol A: Preparation of Standard Stock Solutions (DMSO or THF)

Use this protocol when preparing the reagent for high-throughput screening or delayed addition.

-

Atmospheric Control: Purge a dry glass vial with Argon or Nitrogen. While the compound is bench-stable, excluding atmospheric moisture prevents erratic boroxine-monomer ratios.

-

Solvent Addition: For a standard 0.2 M stock, dissolve 53.8 mg of the compound in 1.0 mL of anhydrous DMSO or THF.

-

Visual Validation: The solution should become completely clear within 60 seconds of gentle vortexing.

-

Equilibrium Correction (Optional): If precise monomeric stoichiometry is required for kinetic studies, add 1−2% v/v of degassed deionized water to the THF solution to drive the boroxine hydrolysis completely to the monomeric state[8].

Protocol B: Biphasic Suzuki-Miyaura Cross-Coupling Setup

Optimized to balance solubility, boronate activation, and the suppression of protodeboronation.

-

Organic Phase Dissolution: Dissolve 1.0 equivalent of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid and 0.9 equivalents of the aryl halide in 1,4-Dioxane or THF ( 0.1 M concentration).

-

Causality: Using a slight deficit of the aryl halide ensures complete consumption, while the ethereal solvent perfectly solvates the lipophilic Boc group.

-

-

Base Selection & Aqueous Phase: Prepare a 2.0 M aqueous solution of K2CO3 . Add 2.5 equivalents of this base to the organic mixture.

-

Temperature Control (Critical): Degas the biphasic mixture and add the Palladium catalyst (e.g., Pd(dppf)Cl2 ). Heat the reaction strictly between 50∘C and 60∘C .

Workflow Diagram: Empirical Solubility Testing & Optimization

When adapting this compound for novel synthetic routes, follow this decision tree to optimize the solvent system while mitigating degradation risks.

Step-by-step solvent optimization workflow for fluorinated arylboronic acids.

References

- Technical Guide: Stability and Storage of 3-Chloro-4-fluorophenylboronic Acid Benchchem

- Transmetalation of Unsaturated Carbon Nucleophiles from Boron-Containing Species to the Mid to Late d-Block Metals of Relevance to Catalytic C−X Coupling Reactions Chemical Reviews (ACS Public

- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution ResearchG

- Protodeboron

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin

- Favoring Heterotrimeric Boroxine Formation Using an Internal Lewis Base: A Computational Study The Journal of Physical Chemistry A

- Solubility of phenylboronic compounds in water ResearchG

Sources

Stability, Storage, and Handling of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid: A Technical Guide

Executive Summary

The compound 3-(Boc-aminomethyl)-2-fluorophenylboronic acid (CAS No.: 2377610-40-5) is a highly functionalized, versatile building block predominantly utilized in advanced organic synthesis, peptide coupling, and pharmaceutical drug development. Its molecular architecture features three distinct reactive domains: a boronic acid moiety for transition-metal-catalyzed cross-coupling, a tert-butyloxycarbonyl (Boc)-protected aminomethyl group, and an ortho-fluoro substituent.

While this trifunctional nature enables the construction of complex molecular scaffolds, it also introduces competing degradation pathways. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic vulnerabilities of this compound, establishing field-proven, self-validating protocols for its storage, handling, and application.

Structural Anatomy & Mechanistic Vulnerabilities

To master the handling of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid, one must understand the causality behind its degradation. The stability of this compound is dictated by the electronic and steric interplay of its functional groups.

The Ortho-Fluoro Effect and Protodeboronation

Boronic acids are susceptible to protodeboronation—the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond[1]. This process can be catalyzed by both acids and bases. Under basic conditions (common in Suzuki-Miyaura couplings), the mechanism involves the pre-equilibrium formation of a boronate ate-complex via hydroxide attack, followed by unimolecular heterolysis or concerted ipso-protonation[2].

The ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I). This increases the Lewis acidity of the boron atom, thermodynamically favoring the formation of the boronate complex. Consequently, highly electron-deficient and ortho-substituted arylboronic acids often exhibit accelerated rates of base-catalyzed protodeboronation compared to their unsubstituted counterparts[2].

The Boroxine Equilibrium

In the solid state and in non-aqueous solutions, boronic acids undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines[3]. This is not a degradation pathway per se, but a thermodynamic equilibrium. However, because the conversion of three equivalents of boronic acid to one equivalent of boroxine releases three equivalents of water, it drastically alters the molecular weight of the bulk material. Failure to account for the boroxine-to-boronic acid ratio leads to severe stoichiometric errors in catalytic cycles.

Boc-Group Lability

The Boc group provides excellent orthogonal protection; it is highly stable to the basic conditions required for cross-coupling but is intentionally labile to strong acids[4]. Exposure to ambient acidic vapors or the use of acidic workups (e.g., quenching a reaction with concentrated HCl or Trifluoroacetic acid) will trigger the cleavage of the Boc group, liberating the free amine and a tert-butyl cation[4].

Degradation Pathways (Visualization)

The following diagram maps the primary chemical pathways that alter or degrade 3-(Boc-aminomethyl)-2-fluorophenylboronic acid.

Caption: Primary thermodynamic and kinetic pathways affecting 3-(Boc-aminomethyl)-2-fluorophenylboronic acid.

Empirical Stability Data & Storage Protocols

To mitigate the vulnerabilities outlined above, rigorous storage conditions must be maintained. The table below summarizes the quantitative impact of various storage environments on the integrity of the compound.

| Storage Condition | Duration | Expected Purity | Primary Alteration / Degradant |

| -20°C, Argon, Desiccated | > 12 Months | > 98% | Negligible (Optimal long-term storage) |

| 2-8°C, Sealed, Desiccated | 3 - 6 Months | 95 - 98% | Minor Boroxine formation |

| 25°C (Room Temp), Ambient Air | 1 - 4 Weeks | < 85% | Boroxine formation, moisture absorption |

| Aqueous Basic Solution (pH > 11) | > 2 Hours | < 50% | Protodeboronated arene[2] |

| Acidic Media (pH < 2) | > 1 Hour | < 10% | Complete Boc deprotection[4] |

Standard Operating Procedure (SOP) for Storage

-

Atmosphere Control : Upon receipt, immediately transfer the vial to a glovebox or flush the headspace with high-purity Argon or Nitrogen. Oxygen is less of a threat than ambient humidity, which drives unpredictable hydration states.

-

Temperature Control : Store the sealed container at -20°C for long-term preservation. For frequent, active use, 2-8°C is acceptable provided the container is stored inside a secondary desiccator.

-

Thermal Equilibration (Critical Step) : Before opening a cold vial, allow it to equilibrate to room temperature for at least 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating degradation.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness in your synthetic steps, you must validate the state of the boronic acid prior to deployment.

Caption: Self-validating workflow for the handling and application of the boronic acid derivative.

Protocol 1: Quantitative NMR (qNMR) Validation of Boroxine Ratio

Because the boroxine-boronic acid equilibrium shifts during storage[3], you must determine the active boron content before setting up a sensitive cross-coupling reaction.

Step-by-Step Methodology:

-

Sample Preparation : Weigh approximately 10 mg of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid.

-

Internal Standard : Add a known mass (e.g., 5 mg) of an internal standard such as 1,3,5-trimethoxybenzene (TMB) or an internal fluorine standard like fluorobenzene.

-

Solvent : Dissolve the mixture in 0.5 mL of anhydrous DMSO- d6 . (Note: DMSO disrupts the boroxine network better than non-polar solvents, but rapid analysis is required to prevent solvent-induced degradation).

-

Acquisition : Acquire a 1 H and 19 F NMR spectrum.

-

Analysis : Integrate the Boc-methyl protons (approx. 1.4 ppm, 9H) against the internal standard. Because the Boc group remains intact whether the molecule is a monomer or a trimer, this integration provides the exact molarity of the active aryl unit, bypassing the need to differentiate the broad -B(OH) 2 proton signals from trace water.

Protocol 2: Controlled Suzuki-Miyaura Coupling

To prevent base-catalyzed protodeboronation[2] and premature Boc-deprotection[4] during coupling:

Step-by-Step Methodology:

-

Base Selection : Avoid strong bases like NaOH or KOH. Utilize milder, anhydrous bases such as K 3 PO 4 or Cs 2 CO 3 .

-

Solvent System : Use a degassed mixture of 1,4-Dioxane/Water (e.g., 4:1 v/v). The presence of water is necessary to hydrolyze any boroxine back to the active boronic acid monomer[3], but excessive water combined with high heat promotes protodeboronation.

-

Catalyst Addition : Use a highly active palladium pre-catalyst (e.g., Pd(dppf)Cl 2 or XPhos Pd G3) to ensure the transmetalation rate outcompetes the protodeboronation rate.

-

Temperature : Keep the reaction temperature at or below 80°C.

-

Workup : Quench the reaction with a neutral buffer (e.g., saturated NH 4 Cl). Do not use HCl or TFA , as the Boc group will be rapidly cleaved[4]. Extract with Ethyl Acetate, dry over Na 2 SO 4 , and concentrate under reduced pressure.

References

-

Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, LJMU Research Online (2017). Available at: [Link]

-

J. N. Harvey, et al. "The Boroxine–Boronic Acid Equilibrium." Journal of the American Chemical Society, ACS Publications. Available at:[Link]

Sources

Comprehensive Safety & Handling Guide: 3-(Boc-aminomethyl)-2-fluorophenylboronic acid in Drug Development

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Mechanistic Safety Data Sheet (SDS)

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as an extension of mechanistic reactivity. 3-(Boc-aminomethyl)-2-fluorophenylboronic acid (CAS: 2377610-40-5) is a highly functionalized building block critical for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and peptidomimetics ().

However, its trifunctional nature—combining a Lewis acidic boronic acid, an electron-withdrawing ortho-fluoro substituent, and an acid-labile Boc-protected amine—creates a unique matrix of handling challenges. This guide deconstructs the causality behind its hazards and provides field-proven, self-validating protocols for safe laboratory and scale-up operations.

Chemical Identity & Mechanistic Reactivity

To handle this compound safely, one must understand the chemical causality behind its instability. The hazards and degradation pathways of this molecule are driven by three distinct structural features:

-

The Ortho-Fluoro Effect & Protodeboronation: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I). This severely destabilizes the adjacent carbon-boron bond, making the compound highly susceptible to protodeboronation (the hydrolytic cleavage of the C-B bond to form a C-H bond) under basic or thermal conditions ()[1]. This is a critical safety consideration during scale-up, as rapid protodeboronation can generate volatile fluorinated byproducts and unexpected pressure changes in closed systems ()[2].

-

Boroxine Equilibrium: Like all boronic acids, this compound exists in a dynamic equilibrium with its cyclic trimer anhydride (boroxine). Exposure to heat or vacuum drives off water, shifting the equilibrium toward the trimer. This alters the molecular weight and stoichiometry, which can lead to dangerous thermal runaways if stoichiometric imbalances occur during highly reactive, metal-catalyzed cross-couplings.

-

Boc Lability: The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids. Unintended exposure to acidic reagents will cause deprotection, releasing isobutylene gas and carbon dioxide, potentially over-pressurizing sealed reaction vessels.

Mechanistic degradation pathways of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid.

Hazard Identification & Toxicological Profile

Standard safety data sheets classify boronic acids generally, but understanding why these classifications exist ensures better compliance and hazard mitigation.

-

Skin & Eye Irritation (Category 2): The primary hazard arises from the empty p-orbital of the boron atom. Boron acts as a strong Lewis acid, aggressively coordinating with nucleophilic sites (e.g., lone pairs on oxygen and nitrogen) present in biological tissues and ocular fluids. This coordination causes acute localized irritation and cellular inflammation ()[3].

-

Respiratory Tract Irritation (STOT SE 3): The compound is typically supplied as a fine powder. Inhalation of these particulates leads to rapid hydration of the boronic acid on the mucosal membranes of the respiratory tract, causing acute respiratory distress and coughing fits.

-

Systemic & Reproductive Toxicity: While specific in vivo toxicological data for this exact CAS is limited, inorganic and organic borate compounds generally exhibit reproductive toxicity at high systemic doses. Infants and young children are particularly susceptible, mandating strict isolation of contaminated PPE ()[4].

Self-Validating Storage & Handling Protocols

Do not rely on the ambiguous instruction to "store in a cool, dry place." In advanced synthesis, storage must be a self-validating system to ensure chemical integrity prior to use ()[5].

-

Atmospheric Control: Store under ultra-high purity Argon or Nitrogen.

-

Validation Check: Seal the primary container with Parafilm and place it inside a secondary desiccator containing indicating silica gel. If the desiccant transitions from blue to pink, the atmospheric seal is compromised and the material must be re-evaluated for boroxine formation.

-

-

Thermal Control: Maintain strictly at 2-8°C.

-

Validation Check: Utilize continuous digital temperature logging. Any thermal excursion above 15°C for more than 24 hours requires quantitative NMR (qNMR) re-validation of the boronic acid/boroxine ratio before deployment in a reaction.

-

-

Dispensing Mechanics: Dispense only within a static-free, grounded glovebox or a specialized powder-handling fume hood. The powder is highly prone to static cling, which drastically increases the risk of aerosolization and inhalation.

Experimental Workflow: Safe Suzuki-Miyaura Cross-Coupling

When utilizing this compound in palladium-catalyzed cross-couplings, safety and yield are inextricably linked to suppressing protodeboronation. The following step-by-step methodology is designed as a closed-loop, self-validating workflow.

Step 1: Inert Dispensing Transfer the required mass of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid inside an Argon-filled glovebox. Causality: Prevents ambient moisture from altering the hydration state, ensuring accurate stoichiometric calculations.

Step 2: Anhydrous Dissolution Dissolve the boronic acid in a thoroughly degassed, anhydrous solvent (e.g., 1,4-Dioxane or THF). Validation: Complete dissolution must be visually confirmed before proceeding; turbidity indicates potential degradation or polymeric boroxine formation.

Step 3: Base Selection & Low-Temp Addition Avoid strong aqueous bases (like NaOH or KOH) which rapidly trigger protodeboronation of ortho-fluoro derivatives. Instead, add a mild, anhydrous base (e.g., K3PO4 or Cs2CO3 ) at 0°C. Causality: Lowering the temperature during base addition drastically reduces the kinetic rate of C-B bond cleavage.

Step 4: Controlled Heating & Monitoring Gradually warm the reaction to the target temperature (typically 60-80°C). Validation: Pull aliquots every 30 minutes for LCMS analysis. Monitor specifically for the des-borylated byproduct (m/z corresponding to the protonated ortho-fluoroarene). If protodeboronation exceeds 5%, halt heating immediately to prevent the accumulation of off-target volatile gases.

Step 5: Quench and Isolation Quench the reaction at room temperature using a saturated aqueous NH4Cl solution. Causality: A mild acidic quench neutralizes the base without dropping the pH low enough to trigger Boc-deprotection (which would release CO2 and isobutylene gas).

Self-validating experimental workflow for safe Suzuki-Miyaura cross-coupling.

Quantitative Safety & Physicochemical Data

The following table synthesizes the critical quantitative data required for risk assessment and stoichiometric planning.

| Property | Value | Causality / Safety Implication |

| CAS Number | 2377610-40-5 | Unique identifier for inventory tracking and regulatory compliance. |

| Molecular Formula | C12H17BFNO4 | Contains F and B; dictates downstream waste disposal protocols. |

| Molecular Weight | 269.08 g/mol | Value shifts downward if boroxine trimerization (- H2O ) occurs. |

| Appearance | White to off-white solid | Discoloration (yellowing) indicates oxidative degradation. |

| Storage Temperature | 2-8°C (Under Inert Gas) | Prevents thermal protodeboronation and acid-catalyzed Boc cleavage. |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Lewis acidity of the boron atom causes aggressive tissue irritation. |

| Required PPE | Nitrile gloves (EN374), Safety goggles, NIOSH Respirator | Prevents mucosal hydration of airborne dust and dermal coordination. |

References

-

Wikipedia. "Protodeboronation". Wikipedia, The Free Encyclopedia.[Link]

-

Cole-Parmer. "Material Safety Data Sheet - Boric acid". Cole-Parmer Documentation. [Link]

-

ChemRxiv. "Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes". ChemRxiv Preprints.[Link]

-

Agilent. "Safety Data Sheet - General Handling Practices". Agilent Technologies. [Link]

Sources

Comprehensive Spectroscopic Characterization of 3-(Boc-aminomethyl)-2-fluorophenylboronic Acid: A Technical Guide

Executive Summary

In modern drug discovery and materials science, 3-(Boc-aminomethyl)-2-fluorophenylboronic acid (CAS: 2377610-40-5) serves as a critical bifunctional building block. It is frequently deployed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds and protease inhibitors. Validating the structural integrity of this compound upon synthesis or commercial receipt is paramount. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of this molecule, establishing self-validating analytical workflows for application scientists.

Structural Dynamics & Spectroscopic Causality

The spectroscopic behavior of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid is dictated by three interacting functional domains:

-

The Boronic Acid [-B(OH)₂] : In neutral organic solvents, the boron atom exists in an sp2 -hybridized, trigonal planar state. The quadrupolar nature of the 11 B nucleus (spin = 3/2) induces rapid relaxation, which significantly broadens the NMR signals of adjacent atoms (e.g., the C1 carbon)[1].

-

The ortho-Fluorine : The highly electronegative 19 F nucleus (spin = 1/2) creates a strong anisotropic effect and induces scalar coupling ( JCF ) across the aromatic ring. This splits the 13 C signals into doublets and shifts the vibrational frequencies in infrared (IR) spectroscopy[2].

-

The Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group dominates the aliphatic region of the 1 H NMR spectrum with a massive 9-proton singlet and dictates the primary fragmentation pathway in mass spectrometry via the predictable loss of isobutylene[3].

Nuclear Magnetic Resonance (NMR) Profiling

Accurate structural elucidation requires a multi-nuclear approach ( 1 H, 13 C, 19 F, 11 B).

Quantitative NMR Assignments

The following table summarizes the expected chemical shifts based on empirical data for fluorinated phenylboronic acids and Boc-protected amines.

Table 1: Predicted Multi-Nuclear NMR Assignments (DMSO- d6 , 400 MHz / 100 MHz)

| Nucleus | Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | Assignment / Causality |

| 1 H | 1.38 | Singlet (9H) | Boc methyl protons; highly shielded. |

| 1 H | 4.25 | Doublet (2H, J=6.0 ) | -CH

2

|

| 1 H | 7.15 – 7.55 | Multiplets (3H) | Aromatic protons (H-4, H-5, H-6); complex splitting due to 19 F. |

| 1 H | 8.15 | Broad Singlet (2H) | -B(OH) 2 protons; broad due to exchange and 11 B quadrupolar relaxation. |

| 13 C | 28.2, 78.5, 155.8 | Singlets | Boc group (CH 3 , C q , C=O). |

| 13 C | 125.0 | Broad Singlet | C1 (C-B); broadened by 11 B relaxation. |

| 13 C | 161.5 | Doublet ( JCF≈245 ) | C2 (C-F); direct one-bond carbon-fluorine coupling. |

| 19 F | -116.5 | Multiplet | Aromatic fluorine ortho to boronic acid. |

| 11 B | 28.5 | Broad Singlet | sp2 -hybridized boron. Shifts to ~8 ppm if sp3 complex forms[4]. |

Mechanistic Insight: The 11 B NMR Challenge

11 B NMR is notoriously difficult due to background interference. Standard borosilicate glass NMR tubes contain significant amounts of boron, which produces a massive, broad background signal at ~0 ppm that can completely mask trace impurities or sp3 -hybridized boronate species[1]. To establish a self-validating baseline, quartz NMR tubes must be used exclusively for this analysis.

Multi-nuclear NMR acquisition workflow for boronic acid characterization.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The substitution of the fluorine atom on the phenyl ring significantly alters the local electron density, shifting the C-F stretching modes to the 1200–1250 cm −1 region, which is highly characteristic of fluorophenylboronic acids[2].

Table 2: Key FT-IR Vibrational Modes

| Wavenumber (cm −1 ) | Intensity | Vibrational Mode & Structural Correlation |

| ~3350 | Strong, Broad | Overlapping O-H (boronic acid) and N-H (carbamate) stretches. |

| ~1685 | Strong, Sharp | C=O stretch; diagnostic of the intact Boc protecting group. |

| ~1345 | Medium | B-O stretch; confirms the presence of the boronic acid moiety. |

| ~1203 | Strong | C-F stretch; highly specific to the ortho-fluorinated ring system[2]. |

Mass Spectrometry (ESI-MS) & Fragmentation

Electrospray Ionization (ESI) is the preferred method for analyzing 3-(Boc-aminomethyl)-2-fluorophenylboronic acid. Hard ionization techniques (like EI) or high-temperature ESI source conditions often cause boronic acids to thermally dehydrate into cyclic anhydrides (boroxines), complicating spectral interpretation.

In negative ion mode (ESI-), the molecule readily loses a proton from the boronic acid, yielding a robust [M-H] − base peak at m/z 268[5]. In positive ion mode (ESI+), the [M+H] + ion (m/z 270) undergoes a characteristic two-step McLafferty-type rearrangement driven by the Boc group, sequentially losing isobutylene (56 Da) and carbon dioxide (44 Da)[3].

ESI-MS fragmentation pathway highlighting characteristic Boc-group cleavage.

Self-Validating Experimental Protocols

Protocol 1: Multi-Nuclear NMR Acquisition

This protocol is designed to prevent false positives from glass background and solvent exchange.

-

Solvent Selection : Dissolve exactly 4–5 mg of the analyte in 0.65 mL of anhydrous DMSO- d6 . Causality: Protic solvents (like Methanol- d4 ) will rapidly exchange with the -B(OH) 2 and -NH- protons, rendering them invisible. DMSO- d6 locks these protons via hydrogen bonding, allowing their direct observation.

-

Tube Selection : Transfer the solution to a 5 mm Quartz NMR tube . Do not use standard borosilicate tubes for the 11 B acquisition[1].

-

Acquisition Parameters :

-

1 H : 16 scans, 1 second relaxation delay.

-

13 C : 512 scans. Causality: The C-F scalar coupling splits the carbon signals, halving their intensity. Increased scans are required for an adequate signal-to-noise ratio.

-

11 B : 1024 scans at 128 MHz. Center the sweep width around 15 ppm to capture both sp2 (~28 ppm) and potential sp3 (~8 ppm) impurities[1].

-

Protocol 2: LC-MS/MS Analysis

This protocol is designed to prevent thermal boroxine formation.

-

Mobile Phase : Use a gradient of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid to promote positive ion formation.

-

Source Conditions : Maintain the ESI capillary temperature strictly below 250°C. Causality: Temperatures above 250°C trigger the dehydration of three boronic acid molecules into a trimeric boroxine, artificially creating a[3M - 3H 2 O + H] + mass artifact.

-

Validation : Monitor the m/z 270 → 214 → 170 transitions in positive mode to unequivocally confirm the presence of the intact Boc-aminomethyl moiety[3].

References

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Publications URL:[Link]

-

DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid Source: ResearchGate URL:[Link]

-

Confirmation of Synthesis: using MS to identify a protective group Source: ACD/Labs URL:[Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers Source: MDPI URL:[Link]

-

Sequence-specific fragmentation of deprotonated peptides containing H or alkyl side chains Source: ACS Publications URL:[Link]

Sources

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 3-(Boc-aminomethyl)-2-fluorophenylboronic Acid

Executive Summary

The synthesis of complex biaryl scaffolds often relies on the Suzuki-Miyaura cross-coupling of functionalized boronic acids. 3-(Boc-aminomethyl)-2-fluorophenylboronic acid (CAS: 2377610-40-5)[1] is a highly valuable building block in medicinal chemistry, particularly for installing protected aminomethyl-fluorophenyl moieties in kinase inhibitors and peptidomimetics. However, this substrate presents a triad of synthetic challenges: steric hindrance, electronic deactivation, and competitive protodeboronation.

This application note delineates the mechanistic causality behind these challenges and provides a self-validating, highly optimized protocol utilizing advanced Buchwald precatalysts to achieve >95% conversion while suppressing undesired side reactions.

Mechanistic Rationale & Substrate Profiling

To achieve high yields with 3-(Boc-aminomethyl)-2-fluorophenylboronic acid, one must understand the interplay of its functional groups during the catalytic cycle:

-

The Ortho-Fluoro Effect (Electronic & Steric): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). While this increases the Lewis acidity of the boron atom (facilitating the initial coordination of the base to form the reactive boronate complex), it simultaneously weakens the C–B bond. Under traditional high-temperature basic conditions, this leads to rapid protodeboronation —the cleavage of the boronic acid to yield the des-boro byproduct (tert-butyl (2-fluorobenzyl)carbamate) before transmetalation can occur.

-

Steric Hindrance: The combination of the ortho-fluoro group and the bulky meta-Boc-aminomethyl group creates a sterically congested environment around the boron center, significantly reducing the rate of transmetalation.

-

Protecting Group Sensitivity: The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions of the Suzuki-Miyaura reaction but is highly acid-labile. Consequently, the reaction and subsequent workup must strictly avoid acidic environments.

Causality of Catalyst Selection

Traditional palladium catalysts, such as Pd(PPh3)4 , require elevated temperatures (80–100 °C) and strong bases (e.g., Na2CO3 ) to drive the slow transmetalation step. For fluorophenylboronic acids, these conditions are fatal, as the rate of protodeboronation outcompetes cross-coupling[2].

To invert this kinetic selectivity, we employ XPhos Pd G2 , a second-generation dialkylbiaryl phosphine precatalyst developed by the Buchwald group. As demonstrated by , this precatalyst rapidly generates the highly active, mono-ligated L-Pd(0) species at room temperature[2][3]. This allows the reaction to proceed at mild temperatures (40 °C) using a weak base ( K3PO4 ), thereby accelerating transmetalation while effectively freezing out the protodeboronation pathway.

Catalytic Cycle & Kinetic Bottlenecks

The diagram below illustrates the critical juncture in the catalytic cycle where catalyst selection dictates the fate of the boronic acid substrate.

Catalytic cycle highlighting the kinetic competition between transmetalation and protodeboronation.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from catalyst screening. The use of XPhos Pd G2 dramatically shifts the mass balance from the degraded des-boro byproduct to the desired cross-coupled biaryl.

| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Protodeboronation (%) |

| Pd(PPh3)4 (5 mol%) | Na2CO3 (aq) | Toluene / H2O | 80 | 12 | < 20 | > 70 |

| Pd(dppf)Cl2 (5 mol%) | K2CO3 (aq) | Dioxane / H2O | 80 | 8 | 45 | 40 |

| XPhos Pd G2 (2 mol%) | K3PO4 (aq) | THF / H2O (4:1) | 40 | 2 | > 95 | < 5 |

Data represents typical performance profiles for highly unstable fluorophenylboronic acids under standard cross-coupling conditions.

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system . By monitoring specific checkpoints (e.g., LC-MS mass tracking of the des-boro byproduct), researchers can verify the integrity of the reaction environment in real-time.

Materials & Reagents

-

Aryl Halide (Ar-X): 1.0 equivalent (Bromides or Triflates preferred; Chlorides require longer reaction times).

-

Boronic Acid: 3-(Boc-aminomethyl)-2-fluorophenylboronic acid (1.5 equivalents).

-

Catalyst: XPhos Pd G2 (2.0 mol%).

-

Base: Potassium phosphate tribasic ( K3PO4 ), 0.5 M aqueous solution (3.0 equivalents).

-

Solvent: Tetrahydrofuran (THF), anhydrous (0.2 M relative to Ar-X).

Step-by-Step Methodology

-

Reagent Preparation (Inert Atmosphere):

-

To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 3-(Boc-aminomethyl)-2-fluorophenylboronic acid (1.5 eq), and XPhos Pd G2 (0.02 eq).

-

Causality Check: Weighing the precatalyst in the air is acceptable as XPhos Pd G2 is bench-stable, but the subsequent environment must be strictly deoxygenated to prevent oxidation of the active Pd(0) species.

-

-

Solvent Addition & Degassing:

-

Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Add anhydrous THF via syringe.

-

Add the 0.5 M aqueous K3PO4 solution via syringe.

-

Sparge the biphasic mixture with inert gas for 10–15 minutes.

-

-

Reaction Execution:

-

Place the vessel in a pre-heated oil bath or heating block set to 40 °C . Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

-

Self-Validation (QC Check): After 1 hour, sample the organic layer for LC-MS analysis.

-

Success Indicator: Disappearance of the Ar-X mass and appearance of the product mass.

-

Failure Indicator: High abundance of m/z 226 (des-boro byproduct) indicates poor degassing or a localized temperature spike.

-

-

-

Workup & Isolation:

-

Once complete (typically 2–4 hours), cool the reaction to room temperature.

-

Dilute the mixture with Ethyl Acetate (EtOAc) and Water.

-

Critical Step:Do not wash with acidic solutions (e.g., 1M HCl) , as this will cleave the Boc protecting group. Wash the organic layer with brine only.

-

Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).

-

Experimental Workflow Diagram

Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. URL:[Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. URL:[Link]

Sources

- 1. CAS 2377610-40-5 | Sigma-Aldrich [sigmaaldrich.com]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Deprotection of 3-(Boc-aminomethyl)-2-fluorophenylboronic Acid: Conditions for Preserving the C-B Bond

An Application Guide

Abstract: This technical note provides a comprehensive guide for the N-Boc deprotection of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid, a critical building block in medicinal chemistry. The primary challenge in this transformation is the selective cleavage of the tert-butoxycarbonyl (Boc) protecting group without inducing the undesired side reaction of protodeboronation. We present a comparative analysis of various deprotection protocols, discuss the underlying mechanistic principles, and provide a detailed, field-tested experimental procedure designed to maximize yield and purity of the target 3-(aminomethyl)-2-fluorophenylboronic acid salt.

Introduction: The Challenge of Unmasking a Fluorinated Arylboronic Acid

Phenylboronic acids functionalized with both an aminomethyl group and a fluorine atom are highly valuable synthons in drug discovery, enabling access to a diverse chemical space through Suzuki-Miyaura cross-coupling reactions. The Boc group is arguably the most common protecting group for amines, prized for its stability under a wide range of conditions and its facile removal with acid.[1][2]

However, the deprotection of a substrate like 3-(Boc-aminomethyl)-2-fluorophenylboronic acid is not trivial. Arylboronic acids are susceptible to protodeboronation—the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond—especially under the acidic conditions required for Boc removal.[3][4] The presence of an ortho-fluoro substituent, a strong electron-withdrawing group, enhances the Lewis acidity of the boronic acid moiety but can also influence the stability of the C-B bond, further complicating the deprotection step.[5][6][7]

This guide provides researchers with the strategic rationale and practical protocols necessary to navigate this challenge, ensuring the integrity of the boronic acid functional group is maintained.

Mechanistic Underpinnings: The Tug-of-War Between Deprotection and Deboronation

Successful deprotection hinges on understanding the kinetics of two competing acid-catalyzed reactions: the desired Boc cleavage and the undesired protodeboronation.

2.1 Mechanism of Boc Deprotection The universally accepted mechanism for acid-catalyzed Boc cleavage is a four-step process initiated by protonation of the carbamate carbonyl oxygen.[1][8][9] This enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a transient carbamic acid.[1][9] The carbamic acid spontaneously decarboxylates to liberate the free amine, which is then protonated in the acidic medium to yield the corresponding amine salt.[9][10]

Caption: Decision workflow for optimizing Boc deprotection.

Field-Tested Experimental Protocol: HCl in 1,4-Dioxane

This protocol is recommended as the optimal starting point, balancing reaction efficiency with the preservation of the boronic acid moiety.

5.1 Materials and Equipment

-

Starting Material: 3-(Boc-aminomethyl)-2-fluorophenylboronic acid (1.0 equiv)

-

Reagent: 4.0 M Hydrogen chloride in 1,4-dioxane

-

Solvent: Anhydrous 1,4-dioxane (optional, for dilution)

-

Workup Solvent: Diethyl ether or tert-butyl methyl ether (MTBE)

-

Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, filtration apparatus (Büchner funnel), rotary evaporator.

5.2 Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-(Boc-aminomethyl)-2-fluorophenylboronic acid (e.g., 1.00 g, 3.37 mmol).

-

Reagent Addition: Add a sufficient volume of 4.0 M HCl in 1,4-dioxane to fully dissolve the starting material and provide a large excess of HCl (e.g., 10 mL, 40 mmol, ~12 equiv). Note: The reaction can be run at a concentration of approximately 0.1-0.3 M.

-

Reaction Execution: Stir the resulting solution at room temperature (20-25 °C). The reaction progress should be monitored closely.

-

Monitoring: After 1 hour, take a small aliquot, quench it with saturated NaHCO₃ solution, extract with ethyl acetate, and analyze by TLC or LC-MS to check for the disappearance of the starting material. A precipitate of the product hydrochloride salt may begin to form during the reaction. [11] * The reaction is typically complete within 1-3 hours. Avoid unnecessarily long reaction times to minimize the risk of protodeboronation.

-

-

Product Isolation:

-

Once the reaction is complete, add a co-solvent such as diethyl ether or MTBE (e.g., 20-30 mL) to the reaction mixture to fully precipitate the product hydrochloride salt.

-

Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to maximize recovery.

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake with two portions of diethyl ether or MTBE to remove any residual starting material and dioxane.

-

-

Drying: Dry the isolated white solid under high vacuum to afford 3-(aminomethyl)-2-fluorophenylboronic acid hydrochloride. The product is typically of high purity and can be used in the subsequent step without further purification.

5.3 Safety Precautions

-

Both HCl and 1,4-dioxane are hazardous. [12]Perform all operations in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The Boc deprotection reaction releases carbon dioxide and isobutylene gas; do not perform the reaction in a sealed vessel. [2][10]

References

-

Kuivila, H. G., & Williams, E. J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

-

Wikipedia. Protodeboronation. Available at: [Link]

-

Organic Chemistry Portal. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Synlett, 31, 2039-2042. Available at: [Link]

-

ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

-

Lloyd-Jones, G. C., et al. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

-

ACS Green Chemistry Institute. BOC Deprotection. Reagent Guides. Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Molecules, 27(11), 3465. Available at: [Link]

-

ACS Green Chemistry Institute. Specific solvent issues with BOC deprotection. Reagent Guides. Available at: [Link]

-

J&K Scientific LLC. (2026). BOC Protection and Deprotection. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection - HCl. Available at: [Link]

-

ResearchGate. (2020). Boc deprotection conditions tested. Available at: [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]

-

Notestein, J. M., et al. (2022). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]

-

Kappe, C. O., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 23(10), 3858–3862. Available at: [Link]

-

Cravotto, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8042. Available at: [Link]

- Google Patents. (2010). Deprotection of boc-protected compounds. US20100311968A1.

-

Oreate AI. (2026). Unlocking Potential: A Closer Look at 2-Fluorophenylboronic Acid. Available at: [Link]

- Google Patents. (2015). Synthetic method for 3-amino-4-fluorophenylboronic acid. CN104530107A.

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465. Available at: [Link]

-

ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(42), 7719-7722. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2785. Available at: [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

-

Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. Org. Synth. 2002, 79, 1. Available at: [Link]

-

Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES, 103(1), 392-398. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Unlocking Potential: A Closer Look at 2-Fluorophenylboronic Acid - Oreate AI Blog [oreateai.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Deprotection - HCl [commonorganicchemistry.com]

- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: Leveraging 3-(Boc-aminomethyl)-2-fluorophenylboronic acid in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for the identification of novel, high-quality lead compounds.[1][2][3][4][5] This approach hinges on screening small, low molecular weight molecules, or "fragments," to identify weak but highly efficient binders to a biological target.[4][6] These initial hits then serve as starting points for structure-guided optimization into more potent, drug-like molecules.[2][7][8]

Within the vast chemical space of available fragments, 3-(Boc-aminomethyl)-2-fluorophenylboronic acid emerges as a particularly compelling starting point. Its unique combination of structural motifs offers a multi-pronged approach to target engagement and subsequent optimization.

-

The Boronic Acid "Warhead": The boronic acid moiety is a versatile functional group in drug discovery.[9][10][11] Its empty p-orbital allows it to act as a Lewis acid, capable of forming reversible covalent bonds with nucleophilic residues such as serine, threonine, or lysine within a protein's active site.[1][9][][13] This reversible covalent interaction can significantly enhance binding affinity, a desirable trait for initial fragment hits which typically exhibit weak binding.[][14]

-

Strategic Fluorination: The ortho-fluorine atom on the phenyl ring is not merely a passive substituent. Its strong electron-withdrawing nature can modulate the pKa of the boronic acid, influencing its reactivity and binding characteristics at physiological pH.[15][16] Furthermore, fluorine can participate in favorable protein-ligand interactions, such as hydrogen bonding and dipole-dipole interactions, and can be a valuable tool for improving metabolic stability and pharmacokinetic properties during lead optimization.[15]

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc)-protected aminomethyl group provides a crucial vector for synthetic elaboration.[1] This sterically hindered protecting group ensures the stability of the fragment during initial screening. Following hit validation, its facile removal unmasks a primary amine, which serves as a handle for "fragment growing" – the systematic addition of chemical functionality to explore adjacent binding pockets and enhance potency and selectivity.[2][6][17]

This document provides a detailed guide to the application of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid in a hypothetical FBDD workflow, from initial screening to hit-to-lead optimization.

FBDD Workflow for 3-(Boc-aminomethyl)-2-fluorophenylboronic acid

The following diagram illustrates a typical FBDD workflow utilizing 3-(Boc-aminomethyl)-2-fluorophenylboronic acid as a starting fragment.

Caption: A typical Fragment-Based Drug Discovery workflow.

Hypothetical Target: Serine/Threonine Kinase XYZ

For the purpose of this application note, we will consider a hypothetical scenario where 3-(Boc-aminomethyl)-2-fluorophenylboronic acid is screened against Serine/Threonine Kinase XYZ (STK-XYZ), a key enzyme implicated in an oncogenic signaling pathway. The ATP binding site of many kinases contains serine or threonine residues, making them amenable to interaction with boronic acid-containing fragments.

Caption: Simplified STK-XYZ signaling pathway and point of inhibition.

PART 1: Fragment Screening

The initial phase of an FBDD campaign is the identification of "hits" from a fragment library. Due to the weak affinity of fragments, highly sensitive biophysical techniques are required.[4][18]

Primary Screen: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in a measurable shift in its melting temperature (Tm).[1]

Protocol:

-

Protein Preparation: Prepare a solution of purified STK-XYZ protein at a final concentration of 2 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Fragment Preparation: Prepare a stock solution of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid and other fragments in DMSO at 100 mM. Create a working plate by diluting the fragments to 10 mM in DSF buffer.

-

Assay Plate Preparation: In a 96-well or 384-well PCR plate, add 20 µL of the STK-XYZ protein solution to each well.

-

Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.

-

Fragment Addition: Add 0.2 µL of the 10 mM fragment solution to the appropriate wells for a final fragment concentration of 100 µM. Include DMSO-only controls.

-

Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates binding.

Hypothetical Data for DSF Screening:

| Fragment ID | Fragment Name | Concentration (µM) | ΔTm (°C) | Hit? |

| F123 | 3-(Boc-aminomethyl)-2-fluorophenylboronic acid | 100 | +3.5 | Yes |

| F124 | Control Fragment A | 100 | +0.2 | No |

| F125 | Control Fragment B | 100 | +2.8 | Yes |

PART 2: Hit Validation and Characterization

Hits from the primary screen must be validated using an orthogonal method to eliminate false positives. This phase also serves to quantify the binding affinity and gather structural information.

Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to confirm the binding of hits and to determine their binding affinity (KD) and kinetics (ka and kd).[4][19][20]

Protocol:

-

Chip Preparation: Covalently immobilize purified STK-XYZ onto a CM5 sensor chip using standard amine coupling chemistry.

-

Fragment Preparation: Prepare a serial dilution of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) ranging from 1 µM to 500 µM.

-

Binding Analysis: Inject the fragment solutions over the sensor chip surface at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical Data for SPR Validation:

| Fragment ID | KD (µM) | ka (M-1s-1) | kd (s-1) | Ligand Efficiency (LE) |

| F123 | 85 | 1.2 x 103 | 0.102 | 0.35 |

| F125 | 250 | 8.5 x 102 | 0.213 | 0.29 |

Note on Ligand Efficiency (LE): LE is a key metric in FBDD, normalizing binding affinity for the size of the molecule (LE = -ΔG / number of heavy atoms).[3] It helps prioritize fragments that provide the most binding energy per atom, making them efficient starting points for optimization.

Structural Biology: X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of FBDD.[21][22][23] It provides definitive proof of binding, reveals the precise binding mode, and illuminates the key interactions that can be leveraged for structure-guided design.[23][24]

Protocol:

-

Crystallization: Obtain crystals of apo STK-XYZ using a suitable crystallization condition (e.g., vapor diffusion).

-

Fragment Soaking: Soak the apo-crystals in a solution containing a high concentration (e.g., 1-10 mM) of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid for a defined period (minutes to hours).

-

Cryo-protection and Data Collection: Transfer the soaked crystal to a cryo-protectant solution and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure of the STK-XYZ-fragment complex by molecular replacement.

-

Binding Mode Analysis: Analyze the electron density map to confirm the binding of the fragment and to characterize its interactions with the protein. In our hypothetical case, we would expect to see the boronic acid forming a reversible covalent bond with the side-chain hydroxyl of a serine residue (e.g., Ser-150) in the ATP binding site.

PART 3: Hit-to-Lead Optimization

With a validated hit and a high-resolution crystal structure, the next phase is to elaborate the fragment into a more potent lead compound.[2][7] The structure of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid is ideally suited for a "fragment growing" strategy.[6][17]

Structure-Guided Design and Synthesis

The crystal structure of STK-XYZ in complex with our fragment reveals an unoccupied hydrophobic pocket adjacent to the aminomethyl group. The strategy is to deprotect the amine and synthesize a small library of analogs with different substituents that can access this pocket.

Caption: Hit-to-Lead optimization workflow via fragment growing.

Protocol:

-

Boc Deprotection: Treat 3-(Boc-aminomethyl)-2-fluorophenylboronic acid with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, yielding (3-aminomethyl-2-fluorophenyl)boronic acid.

-

Amide Coupling: Couple the resulting free amine with a series of carboxylic acids (R-COOH) using a standard peptide coupling reagent like HATU or EDC/HOBt to generate a library of amide analogs.

-

SAR Exploration: Screen the synthesized analogs using SPR or Isothermal Titration Calorimetry (ITC) to determine their binding affinities. This will establish a Structure-Activity Relationship (SAR) and guide the design of the next generation of compounds.

Hypothetical SAR Data:

| Analog R-Group | KD (µM) | Comments |

| -H | 25 | Small improvement from deprotection |

| -CH3 | 15 | Minor hydrophobic interaction |

| -Phenyl | 2.5 | Favorable aromatic interaction |

| -4-chlorophenyl | 0.5 | Optimal fit in hydrophobic pocket |